5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a complex organic compound that features a furan ring, a quinoline moiety, and a benzamide structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the furan-2-carbonyl chloride: This can be achieved by reacting furan-2-carboxylic acid with thionyl chloride.
Synthesis of the quinoline derivative: The quinoline moiety can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde.
Coupling reaction: The furan-2-carbonyl chloride is then reacted with the quinoline derivative in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The quinoline moiety can be reduced to form tetrahydroquinoline derivatives.
Substitution: The chlorine atom on the benzamide ring can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophilic reagents.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antiproliferative and antioxidant activities.
Biological Research: The compound is used in studies involving cancer cell lines to evaluate its efficacy as an anticancer agent.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in cell proliferation and oxidative stress pathways.
Pathways Involved: It could inhibit the activity of certain kinases or enzymes, leading to reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Furan Derivatives: Compounds like 5-(chloromethyl)furan-2-carbonyl chloride and furan-2,5-dicarboxylic acid.
Quinoline Derivatives: Various quinoline-based compounds used in medicinal chemistry.
Uniqueness
5-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is unique due to its combined structural features of furan, quinoline, and benzamide, which contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
5-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O4/c1-28-19-9-7-15(23)12-17(19)21(26)24-16-8-6-14-4-2-10-25(18(14)13-16)22(27)20-5-3-11-29-20/h3,5-9,11-13H,2,4,10H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZIDLGZMIFHGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.